![molecular formula C24H23BrN4O4 B304221 N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304221.png)
N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique chemical structure and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may help to reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain bacteria and fungi. It has also been found to have antitumor activity in several different types of cancer cells. In addition, N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its unique chemical structure. This compound has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying a wide range of biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in appropriate concentrations and to take appropriate safety precautions when handling it.
Future Directions
There are several future directions in research for N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases such as cancer and inflammation.
Conclusion:
N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a unique chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects and has been studied for its potential use in the treatment of several different diseases. While there are limitations to using this compound in lab experiments, its unique chemical structure makes it a useful tool for studying a wide range of biological processes. Further research is needed to fully understand the potential uses of this compound and to develop new synthetic methods for its production.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. The first step involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-nitrobenzaldehyde to form an intermediate product. This intermediate product is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-4-carboxylic acid to form the final product.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used in a variety of scientific research applications. This compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
N-(5-bromo-2-pyridinyl)-4-{4-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
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Molecular Formula |
C24H23BrN4O4 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23BrN4O4/c1-13-20(23(31)28-19-9-6-15(25)12-26-19)21(14-4-7-16(8-5-14)29(32)33)22-17(27-13)10-24(2,3)11-18(22)30/h4-9,12,21,27H,10-11H2,1-3H3,(H,26,28,31) |
InChI Key |
DXNYUHFBKZVZQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC=C(C=C4)Br |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
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